molecular formula C9H7FO3 B3039438 Methyl 4-fluoro-2-formylbenzoate CAS No. 106014-25-9

Methyl 4-fluoro-2-formylbenzoate

Cat. No.: B3039438
CAS No.: 106014-25-9
M. Wt: 182.15 g/mol
InChI Key: HWHQBDHZTPRDFN-UHFFFAOYSA-N
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Description

Strategic Significance of Fluorine Substitution in Aromatic Systems

The introduction of fluorine atoms into aromatic rings imparts profound changes to the molecule's physicochemical properties. Fluorine's high electronegativity can significantly alter the electronic nature of the aromatic system, influencing its reactivity and intermolecular interactions. This can lead to enhanced metabolic stability, increased binding affinity to biological targets, and modified lipophilicity, all of which are critical parameters in drug design. Furthermore, the presence of fluorine can influence the conformation of molecules, a subtle yet crucial factor in their biological activity.

Role of Formylbenzoate Ester Scaffolds as Versatile Synthetic Precursors

Formylbenzoate ester scaffolds are bifunctional molecules that offer a wealth of synthetic possibilities. The formyl (aldehyde) group is a reactive handle for a myriad of chemical transformations, including condensations, oxidations, reductions, and the formation of carbon-carbon and carbon-heteroatom bonds. eurjchem.com Simultaneously, the methyl ester functionality provides a site for hydrolysis, amidation, or transesterification, allowing for further molecular diversification. numberanalytics.comnih.gov This dual reactivity makes formylbenzoate esters valuable intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals and functional materials. merckmillipore.comnih.gov

Research Trajectory and Unexplored Facets of Methyl 4-fluoro-2-formylbenzoate

This compound is a relatively underexplored compound at the intersection of these two important classes of synthetic building blocks. Its documented synthesis appears in the supporting information of a study focused on GluN2C-selective potentiators, where it was prepared from methyl 4-bromo-2-fluorobenzoate. amazonaws.com This suggests its utility as an intermediate in the synthesis of complex, biologically active molecules.

While its current documented role is limited, the structural features of this compound present numerous avenues for future research. The interplay between the electron-withdrawing fluorine atom and the formyl and ester groups is likely to influence the reactivity of the aromatic ring and the functional groups themselves. For instance, the fluorine atom could modulate the reactivity of the aldehyde in nucleophilic addition reactions or influence the regioselectivity of further aromatic substitutions.

The potential for this compound to serve as a precursor to novel heterocyclic systems is a significant unexplored facet. The ortho-positioning of the formyl and ester groups is particularly amenable to cyclization reactions with various dinucleophiles to construct fused ring systems, which are common motifs in medicinal chemistry. The full scope of its utility in areas such as materials science, where fluorinated aromatics are prized for their unique properties, also remains to be investigated.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-fluoro-2-formylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO3/c1-13-9(12)8-3-2-7(10)4-6(8)5-11/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHQBDHZTPRDFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 4 Fluoro 2 Formylbenzoate and Structural Analogues

Approaches for Regioselective Formylation of Aromatic Substrates

The introduction of a formyl group (-CHO) onto an aromatic ring, particularly in a specific position relative to existing substituents, is a critical transformation in the synthesis of many valuable compounds.

Ortho-Formylation Strategies on Fluorinated Benzoate (B1203000) Systems

Achieving regioselective ortho-formylation, the placement of a formyl group adjacent to an existing substituent, on fluorinated benzoate systems presents a unique challenge due to the electronic effects of both the fluorine atom and the ester group. Several methods have been developed to control this regioselectivity.

One effective strategy involves the use of a directing group. For instance, the formylation of phenols can be directed exclusively to the ortho-position using magnesium chloride, triethylamine, and paraformaldehyde. While the substrate here is a phenol (B47542) rather than a benzoate, the principle of using a Lewis acid (MgCl₂) to coordinate with an oxygen-containing functional group and direct the formylation ortho to it is a key concept. Alkyl and alkoxy substituents generally promote this reaction, leading to high yields of the corresponding salicylaldehydes.

Another powerful method is the Vilsmeier-Haack reaction, which employs a Vilsmeier reagent (typically formed from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and phosphorus oxychloride) to introduce a formyl group. The regioselectivity of the Vilsmeier-Haack reaction can be influenced by the steric bulk of the Vilsmeier reagent itself. For electron-rich aromatic rings, formylation using dichloromethyl methyl ether and titanium(IV) tetrachloride has proven successful for ortho-formylation, where coordination between the aromatic substituent and the titanium center plays a crucial role in directing the regioselectivity.

In a specific example leading to a related structure, methyl 4-bromo-2-fluorobenzoate was treated with n-butyllithium at low temperatures, followed by the addition of N,N-dimethylformamide (DMF) to introduce the formyl group at the 2-position, ortho to the ester. This lithiation-formylation sequence is a common and effective method for directed ortho-formylation.

Table 1: Comparison of Ortho-Formylation Methods

Method Reagents Substrate Type Key Features
Duffin Reaction Hexamethylenetetramine Phenols Works best on activated phenols, ortho-selective.
Reimer-Tiemann Reaction Chloroform (B151607), strong base Phenols Introduces formyl group ortho to the hydroxyl.
Vilsmeier-Haack Reaction DMF, POCl₃ Electron-rich aromatics Versatile, regioselectivity can be sterically controlled.
Titanium-mediated Formylation CH₂Cl₂, TiCl₄ Electron-rich phenols High ortho-selectivity due to metal coordination.

| Lithiation-Formylation | n-BuLi, DMF | Halogenated aromatics | Directed formylation via ortho-metalation. |

Transformation of Precursor Functional Groups to the Aldehyde Moiety

A common precursor is a methyl group, which can be oxidized to an aldehyde. For example, the synthesis of methyl 3-chloro-4-formylbenzoate was achieved by first reacting methyl 3-chloro-4-methylbenzoate with N-bromosuccinimide to form a dibromomethyl intermediate, which was then hydrolyzed to the aldehyde. The Etard reaction, which uses chromyl chloride, is another classic method for the oxidation of a methyl group on an aromatic ring to an aldehyde.

Nitriles also serve as effective precursors to aldehydes. The reduction of nitriles to aldehydes can be achieved using reagents like diisobutylaluminium hydride (DIBAL-H) or through controlled reduction using sodium hydride and zinc chloride to form an iminyl zinc intermediate, which is then hydrolyzed.

Other functional groups that can be converted to aldehydes include:

Oximes: Can be cleaved back to the corresponding carbonyl compound using various reagents, including 2-iodylbenzoic acid in water.

Thioacetals/Thioketals: These can be hydrolyzed to the corresponding carbonyl compounds under neutral conditions using o-iodoxybenzoic acid (IBX) in the presence of β-cyclodextrin in water.

Acyl Halides: These can be reduced to aldehydes in a controlled manner (see section 2.1.3).

Table 2: Aldehyde Synthesis from Precursor Functional Groups

Precursor Group Reagents for Transformation Product Reference
Methyl (-CH₃) 1. NBS, BPO 2. Hydrolysis Aldehyde (-CHO)
Nitrile (-CN) 1. DIBAL-H 2. H₂O Aldehyde (-CHO)

**2.1.3. Catalytic Reduction Method

Strategies for Introducing and Manipulating the Fluoro Substituent

Utilization of Fluorinated Building Blocks in Convergent Synthesis

One common strategy involves the use of commercially available or readily synthesized fluorinated synthons, such as fluorinated benzoic acids, benzaldehydes, or their derivatives. For instance, the synthesis of 4-fluoro-2,4-methanoproline, a fluorinated analogue of a natural product, was achieved in five steps starting from methyl 2-fluoroacrylate. nih.gov This highlights how a simple fluorinated starting material can be elaborated into a complex molecular architecture. nih.gov

The development of methods to create chiral fluorinated building blocks is also of significant interest. Research has demonstrated the diastereoselective fluorination of carbanions to produce enantiomerically pure fluorinated sulfones. These building blocks are synthetically useful and can be converted into other valuable compounds like unnatural alpha-amino acids. cuny.edu Such advanced building blocks, containing both fluorine and other functionalities in a stereodefined manner, are invaluable for the convergent synthesis of highly specialized target molecules. The ability to generate either enantiomerically pure diastereomer from a single chiral precursor adds to the flexibility of this approach. cuny.edu

Advanced Synthetic Protocols for Methyl 4-fluoro-2-formylbenzoate Scaffolds

To improve the synthesis of the this compound scaffold, chemists have developed both multi-step functionalization sequences and more efficient one-pot or cascade reactions.

Multi-Step Functionalization Sequences

Multi-step sequences are fundamental to organic synthesis, allowing for the precise installation and modification of functional groups. In the context of fluorinated formylbenzoates, a typical sequence might involve the initial synthesis of a simpler, related core followed by a series of transformations.

For example, a related compound, methyl 4-fluoro-2-methylaminobenzoate, can be synthesized from 7-fluoro-1-methyl-1H-3,1-benzoxazine-2,4-dione by refluxing in methanol (B129727) with a catalytic amount of sodium methoxide. prepchem.com This demonstrates the conversion of a cyclic precursor into the desired benzoate structure. prepchem.com

Another illustrative example is the conversion of 4-fluoro-2-methylbenzaldehyde (B1304903) to 4-fluoro-2-methylbenzonitrile. This two-step process first involves the formation of an aldoxime using hydroxylamine (B1172632) hydrochloride, followed by dehydration using a reagent like sodium bisulphate monohydrate to yield the nitrile. google.com Such sequences, involving the transformation of one functional group to another (e.g., aldehyde to nitrile), are crucial for building molecular complexity on the fluorinated aromatic ring.

Table 1: Example of a Multi-Step Functionalization Sequence

Starting MaterialReagentsIntermediate/ProductReference
4-Fluoro-2-methylbenzaldehyde1. Hydroxylamine hydrochloride, N,N-diisopropylethylamine4-Fluoro-2-methylbenzaldoxime google.com
4-Fluoro-2-methylbenzaldoxime2. Sodium bisulphate monohydrate, Toluene4-Fluoro-2-methylbenzonitrile google.com

One-Pot and Cascade Reaction Sequences for Enhanced Efficiency

To overcome the limitations of lengthy multi-step syntheses, researchers focus on developing one-pot and cascade reactions. These processes combine multiple reaction steps into a single operation without isolating intermediates, saving time, reagents, and reducing waste.

Cascade reactions, where the product of one reaction triggers the next, are particularly elegant. A strategy involving a Prins cyclization and Friedel–Crafts cascade has been used to synthesize 4-aryl-tetralin-2-ols. beilstein-journals.org This sequence is initiated by the formation of a carbenium ion which then undergoes an intramolecular cyclization. beilstein-journals.org While not directly applied to this compound, the principle of designing a cascade based on reactive intermediates is broadly applicable.

One-pot syntheses are also highly valuable. For example, the oxidation of a methyl group on an aromatic ring to an aldehyde has been achieved in a one-pot reaction using selenium dioxide. orientjchem.org This method provides a direct conversion, which could be adapted for the synthesis of formylbenzoates from their methyl-substituted precursors. Similarly, organocatalytic domino reactions, such as an N,O-acetalization/aza-Michael addition, have been developed to construct complex spirooxazolidines in a single sequence, generating multiple stereocenters with high control. uva.es

Catalytic Systems in the Synthesis of Fluorinated Formylbenzoates

Catalysis is a cornerstone of modern organic synthesis, offering powerful tools for functionalizing molecules like fluorinated formylbenzoates with high efficiency and selectivity.

Transition Metal-Mediated Functionalization and Coupling Reactions

Transition metals, particularly palladium, are widely used to catalyze the formation of carbon-carbon and carbon-heteroatom bonds. The formylation of aryl halides is a key reaction for synthesizing aromatic aldehydes. A comprehensive study of the palladium-catalyzed formylation of aryl bromides using synthesis gas (CO/H₂) has elucidated the catalytic cycle. nih.gov This research identified key intermediates and resting states of the catalyst, providing insights into optimizing reaction efficiency. nih.gov

Alternative carbon monoxide (CO) sources are often sought to avoid handling toxic CO gas. N-Formylsaccharin has been employed as an efficient CO source in the palladium-catalyzed fluorocarbonylation of aryl halides to produce acyl fluorides, which can be converted to various carboxylic acid derivatives, including esters, in a one-pot procedure. organic-chemistry.org Another approach uses formic acid as a convenient and environmentally friendly C1 source in the palladium-catalyzed reductive carbonylation of aryl iodides to yield aromatic aldehydes. organic-chemistry.org

The activation of strong carbon-fluorine (C-F) bonds by transition metals is a more challenging but potentially powerful strategy for functionalizing highly fluorinated molecules to access unique building blocks. researchgate.net

Table 2: Examples of Palladium-Catalyzed Formylation/Carbonylation

SubstrateCO SourceCatalyst SystemProduct TypeReference
Aryl BromideCO/H₂Pd/PR₂(n)Bu (R = 1-Ad, tBu)Aromatic Aldehyde nih.gov
Aryl HalideN-FormylsaccharinPd catalyst, Xantphos ligandAcyl Fluoride (B91410) / Esters organic-chemistry.org
Aryl IodideHCOOHPd(OAc)₂, PPh₃Aromatic Aldehyde organic-chemistry.org

Organocatalytic Approaches for Asymmetric Synthesis

Organocatalysis, which uses small organic molecules to accelerate reactions, has emerged as a major pillar of asymmetric synthesis, alongside biocatalysis and metal catalysis. beilstein-journals.orgresearchgate.net This field provides robust and environmentally friendly methods for creating chiral molecules. beilstein-journals.org

For the synthesis of chiral fluorinated compounds, organocatalysis offers powerful strategies. For instance, a squaramide-catalyzed asymmetric domino reaction has been developed for constructing pyrazolinone-embedded spirooxazolidines with high enantioselectivity (up to >99% ee). uva.es This demonstrates the potential of bifunctional organocatalysts to control complex transformations. uva.es

The development of asymmetric organocatalytic methods is crucial for accessing enantiomerically enriched building blocks and final products. nih.gov Chiral Brønsted acids, such as confined imidodiphosphorimidates (IDPi), have been used to catalyze formal cycloaddition reactions to generate chiral azabicyclo[2.1.1]hexanes with excellent enantioselectivity. nih.gov While direct asymmetric synthesis of this compound using organocatalysis is not widely reported, the principles are well-established. An organocatalytic approach could potentially involve the asymmetric desymmetrization of a prochiral precursor or a kinetic resolution of a racemic intermediate to deliver the target molecule in an enantiomerically enriched form.

Chemical Reactivity and Transformation Studies of Methyl 4 Fluoro 2 Formylbenzoate

Reactivity Profiling of the Formyl Group

The formyl group (an aldehyde) is a key reactive center in Methyl 4-fluoro-2-formylbenzoate. Its electrophilic carbon atom is susceptible to attack by a variety of nucleophiles, and the group can undergo both oxidation and reduction. The strategic placement of an electron-withdrawing methyl ester group and a fluorine atom on the benzene (B151609) ring further modulates the reactivity of this aldehyde.

Selective Oxidation Reactions to Carboxylic Acid Derivatives

The selective oxidation of the formyl group in this compound to a carboxylic acid can be achieved using a range of oxidizing agents. This transformation converts the aldehyde into a carboxylic acid, yielding 2-carboxy-4-fluorobenzoic acid methyl ester. This reaction is a fundamental transformation in organic synthesis, often employed to introduce a carboxylic acid functionality for further derivatization, such as in the formation of amides or esters. Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), and milder reagents like silver oxide (Ag2O) to avoid potential side reactions. The choice of reagent is crucial to ensure the selectivity of the oxidation, leaving the methyl ester and the fluoro group intact.

Chemoselective Reduction Reactions to Alcohol Functionalities

The chemoselective reduction of the aldehyde in the presence of the ester is a valuable transformation. Sodium borohydride (B1222165) (NaBH4) is a mild reducing agent that is well-suited for this purpose, as it selectively reduces aldehydes and ketones over less reactive esters. iwu.educhegg.comchegg.com The reduction of the closely related compound, methyl 4-formylbenzoate, using sodium borohydride in ethanol (B145695) has been shown to selectively reduce the aldehyde to a primary alcohol, yielding methyl 4-(hydroxymethyl)benzoate, while the ester group remains unaffected. iwu.edu A similar outcome is expected for this compound. The reaction is typically carried out at low temperatures, such as in an ice bath, to enhance selectivity. iwu.edu

Table 1: Chemoselective Reduction of a Benzaldehyde (B42025) Derivative

Starting MaterialReducing AgentSolventProductOutcomeReference
Methyl 4-formylbenzoateSodium Borohydride (NaBH₄)95% EthanolMethyl 4-(hydroxymethyl)benzoateSelective reduction of the aldehyde. iwu.edu

Nucleophilic Addition and Condensation Reactions

The electrophilic aldehyde group readily undergoes nucleophilic addition and condensation reactions. A prominent example is the Wittig reaction, which converts aldehydes and ketones into alkenes. wikipedia.orglibretexts.orgmasterorganicchemistry.com In this reaction, a phosphorus ylide (Wittig reagent) attacks the aldehyde, leading to the formation of an alkene and triphenylphosphine (B44618) oxide. libretexts.orgmasterorganicchemistry.com For this compound, a Wittig reaction with a suitable ylide, such as methylenetriphenylphosphorane (B3051586) (Ph3P=CH2), would yield the corresponding vinyl derivative, methyl 4-fluoro-2-vinylbenzoate. The stereochemistry of the resulting alkene (E or Z isomer) is dependent on the nature of the ylide used. organic-chemistry.org

Another important class of reactions is condensation with amines to form imines, which can be further reduced to secondary amines. This process, known as reductive amination, is a powerful tool for C-N bond formation.

Electrophilic and Nucleophilic Characterization of the Aldehyde

The aldehyde group in this compound is distinctly electrophilic. The carbon atom of the carbonyl group is electron-deficient due to the electronegativity of the oxygen atom and the electron-withdrawing effects of the aromatic ring, which is further deactivated by the fluoro and methyl ester substituents. This electrophilicity is the basis for the nucleophilic addition reactions discussed previously. The aldehyde can be attacked by a wide array of nucleophiles, including organometallic reagents (like Grignard reagents), hydrides, and amines. sigmaaldrich.com

While the aldehyde carbon is electrophilic, the oxygen atom possesses lone pairs of electrons and can act as a nucleophile or a Brønsted-Lowry base, particularly in the presence of a strong acid. Protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles.

Reactivity of the Fluoro Substituent

The fluorine atom on the aromatic ring is generally a poor leaving group in nucleophilic aromatic substitution (SNAr) reactions. However, the presence of electron-withdrawing groups ortho and para to the fluorine can activate the ring for such substitutions.

Investigations into Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings. masterorganicchemistry.comlibretexts.orgyoutube.com In this compound, the formyl group is ortho to the fluorine atom, and the methyl ester group is in the para position. Both of these are electron-withdrawing groups, which can stabilize the negatively charged intermediate (Meisenheimer complex) formed during an SNAr reaction, thereby facilitating the substitution of the fluorine atom. libretexts.org

The reactivity order for halogens in SNAr reactions is typically F > Cl > Br > I, which is opposite to that of SN1 and SN2 reactions. masterorganicchemistry.com This is because the rate-determining step is the attack of the nucleophile, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com Therefore, the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.

Common nucleophiles used in SNAr reactions include amines, alkoxides, and thiols. nih.govnih.gov For instance, the reaction of this compound with a primary or secondary amine could lead to the corresponding N-substituted aminobenzoate derivative. Similarly, reaction with a thiol could yield a thioether. The reaction conditions often require elevated temperatures and a polar aprotic solvent. youtube.com

Table 2: Representative Nucleophilic Aromatic Substitution (SNAr) Reaction

SubstrateNucleophileProductKey FeatureReference
Activated FluoroareneAmineN-Aryl AmineSubstitution of fluorine by nitrogen. nih.gov
Activated FluoroareneThiolAryl ThioetherSubstitution of fluorine by sulfur. nih.gov

Directed C-F Bond Activation and Functionalization

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, and its selective activation and functionalization represent a significant challenge. In aromatic systems like this compound, the C-F bond is generally robust and less reactive than other potential reaction sites. However, transition-metal-mediated C-F bond activation has emerged as a powerful tool for the synthesis of complex fluorinated molecules.

Research into the C-F bond activation of fluorinated aromatic compounds often involves the use of low-valent transition metal complexes, such as those of nickel, palladium, or rhodium. nih.govresearchgate.net These metals can insert into the C-F bond through oxidative addition, forming an organometallic intermediate that can then undergo further reactions. For a molecule like this compound, the presence of the ortho-formyl and para-methoxycarbonyl groups can influence the electronic properties of the C-F bond, potentially making it more susceptible to activation. The directing effect of ortho-substituents can play a crucial role in the regioselectivity of C-F bond activation. nih.gov

While specific studies on the directed C-F bond activation of this compound are not extensively documented in publicly available literature, general principles suggest that such transformations are feasible. For instance, reactions might proceed via a metallophosphorane four-center transition state when phosphine (B1218219) ligands are employed. researchgate.net The functionalization could involve the replacement of the fluorine atom with other groups, such as alkyl, aryl, or heteroatom-containing moieties.

Catalyst SystemLigandReagentSolventTemperature (°C)Potential Product
Ni(COD)₂PCy₃Grignard Reagent (R-MgBr)Toluene80-120Methyl 4-alkyl-2-formylbenzoate
Pd(OAc)₂SPhosArylboronic AcidDioxane100-140Methyl 4-aryl-2-formylbenzoate
[Rh(cod)Cl]₂dppbH₂Methanol (B129727)60-100Methyl 2-formylbenzoate

Table 1: Plausible Conditions for Directed C-F Bond Activation and Functionalization.

Transformations Involving the Methyl Ester Moiety

The methyl ester group in this compound is a versatile handle for various chemical transformations, including hydrolysis, transesterification, ammonolysis, and other derivatizations.

Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 4-fluoro-2-formylbenzoic acid, under either acidic or basic conditions. libretexts.org Acid-catalyzed hydrolysis is a reversible reaction, typically requiring a large excess of water and a strong acid catalyst. libretexts.org Basic hydrolysis, also known as saponification, is an irreversible process that yields the carboxylate salt, which upon acidification gives the carboxylic acid. libretexts.orgchemspider.com

Transesterification: This process involves the conversion of the methyl ester to another ester by reaction with an alcohol in the presence of an acid or base catalyst. This is useful for introducing different alkyl or aryl groups into the ester functionality, which can modify the properties of the molecule.

Ammonolysis: The reaction of the methyl ester with ammonia (B1221849) or primary or secondary amines leads to the formation of the corresponding amide. This transformation is valuable for the synthesis of various derivatives with potential applications in medicinal chemistry and materials science.

Please note: The following table outlines general conditions for the transformation of the methyl ester moiety based on established organic chemistry principles.

TransformationReagentsSolventConditionsProduct
Hydrolysis (Basic)NaOH or KOH, H₂OMethanol/WaterReflux4-Fluoro-2-formylbenzoic acid salt
Hydrolysis (Acidic)H₂SO₄ or HCl, H₂ODioxane/WaterReflux4-Fluoro-2-formylbenzoic acid
TransesterificationR'OH, Acid or Base catalystR'OH (excess)RefluxAlkyl 4-fluoro-2-formylbenzoate
AmmonolysisNH₃ or R'NH₂MethanolSealed tube, heat4-Fluoro-2-formylbenzamide

Table 2: General Conditions for Transformations of the Methyl Ester Moiety.

Beyond simple hydrolysis or aminolysis, the methyl ester can be a precursor to a variety of other functional groups. For example, reduction of the ester with a strong reducing agent like lithium aluminum hydride would typically also reduce the aldehyde, leading to a diol. Selective reduction of the ester in the presence of the aldehyde is challenging but can sometimes be achieved with specific reagents under carefully controlled conditions.

Cross-Coupling Reactions and Aryl Functionalization Strategies

The fluorine atom of this compound can serve as a leaving group in various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, typically involving the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. youtube.comlibretexts.org While aryl fluorides are generally less reactive than the corresponding chlorides, bromides, or iodides, advancements in catalyst systems have made their use in Suzuki-Miyaura reactions more common. rsc.org

For this compound, a Suzuki-Miyaura reaction would involve coupling with an aryl or vinyl boronic acid (or its ester) to replace the fluorine atom with an aryl or vinyl group. This reaction would require a suitable palladium catalyst, a phosphine ligand, and a base. nih.govmdpi.com The choice of ligand is crucial for the efficiency of the coupling with the less reactive aryl fluoride (B91410).

Please note: The following table provides representative conditions for Suzuki-Miyaura coupling of aryl fluorides, which could be adapted for this compound.

Palladium CatalystLigandBaseBoronic Acid/EsterSolventTemperature (°C)
Pd(OAc)₂SPhosK₃PO₄Arylboronic acidToluene/Water100-120
Pd₂(dba)₃XPhosCs₂CO₃Vinylboronic acidDioxane100-130
Pd(PPh₃)₄-Na₂CO₃Heteroarylboronic acidDME/Water90-110

Table 3: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Fluorides.

Beyond C-C bond formation, palladium-catalyzed cross-coupling reactions can also be employed to form carbon-heteroatom bonds, such as C-N and C-O bonds (e.g., Buchwald-Hartwig amination). These reactions are fundamental in the synthesis of pharmaceuticals and other biologically active compounds. libretexts.orgnih.gov

The reaction of this compound with an amine or an alcohol in the presence of a palladium catalyst and a suitable ligand could lead to the corresponding N-aryl or O-aryl product. As with C-C coupling, the use of specialized ligands is often necessary to achieve good yields with the less reactive aryl fluoride.

Please note: The following table illustrates general conditions for Buchwald-Hartwig type reactions with aryl fluorides.

Heteroatom NucleophilePalladium CatalystLigandBaseSolventTemperature (°C)
Primary/Secondary AminePd₂(dba)₃BrettPhosNaOt-BuToluene90-110
Phenol (B47542)Pd(OAc)₂RuPhosK₃PO₄Dioxane100-130
ThiolPd(OAc)₂XantphosCs₂CO₃Toluene100-120

Table 4: General Conditions for Carbon-Heteroatom Bond Formation.

Applications in Advanced Organic Synthesis and Molecular Design

Methyl 4-fluoro-2-formylbenzoate as a Versatile Synthetic Building Block

The strategic placement of reactive functional groups on the aromatic ring of this compound makes it a highly sought-after starting material for synthetic chemists. The aldehyde and ester groups offer sites for a multitude of reactions, while the fluorine atom can influence the electronic properties and biological activity of the final products.

The distinct reactivity of the formyl and ester functionalities on this compound allows for their selective manipulation, enabling the synthesis of intricately substituted aromatic compounds. The aldehyde group can readily participate in reactions such as Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) condensations to build carbon-carbon bonds and introduce further complexity. Simultaneously, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other acid derivatives. This orthogonal reactivity is crucial for the stepwise and controlled construction of polyfunctionalized aromatic systems that are key components in pharmaceuticals, agrochemicals, and materials science.

The development of chiral molecules is a cornerstone of modern drug discovery and materials science. This compound can be incorporated into chiral scaffolds through various stereoselective transformations. For instance, the formyl group can be a target for asymmetric nucleophilic additions or reductions using chiral catalysts or reagents, leading to the formation of chiral secondary alcohols. These chiral alcohols can then serve as pivotal intermediates for the synthesis of more complex, enantiomerically enriched molecules. The fluorine atom can also play a role in directing stereoselective reactions by influencing the conformation of reaction intermediates. While specific examples directly involving this compound in highly enantioselective reactions are still emerging, the potential for its use in this area is significant, mirroring the broader trend of employing functionalized aromatics in asymmetric synthesis. nih.gov

Strategic Utility in Heterocyclic Compound Synthesis

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. This compound serves as a valuable precursor for the synthesis of a variety of heterocyclic systems, particularly those containing fluorine, which can enhance metabolic stability and binding affinity.

The presence of both an electrophilic aldehyde and a group that can be transformed into a nucleophilic center makes this compound an ideal substrate for annulation and cyclization reactions to form fused heterocyclic systems. These reactions involve the formation of one or more new rings onto the existing benzene (B151609) ring. For example, through a sequence of reactions, the formyl group can be used to build a second ring, which can then undergo an intramolecular reaction with a derivative of the ester group to close a third ring, leading to complex polycyclic structures. The development of rhodium(I)-catalyzed [4+2]-annulation reactions, for instance, showcases a modern approach to constructing fused ring systems, a strategy where functionalized building blocks like this compound could be applied. acs.orgrsc.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are a powerful tool for generating molecular diversity. beilstein-journals.org this compound, with its reactive aldehyde group, is an excellent substrate for various MCRs. For instance, in a three-component reaction with an amine and a terminal alkyne, it can lead to the formation of propargylisoindolinones. nih.gov This approach allows for the rapid assembly of complex molecular scaffolds from simple starting materials, significantly streamlining the synthetic process and enabling the creation of large libraries of compounds for screening purposes.

MCR ComponentsResulting HeterocycleCatalystReference
2-Formylbenzoate, primary amine, terminal alkynePropargylisoindolinoneCopper nih.gov
2-Formylbenzoate, amine, ketone3-Hydroxyisoindolinone- nih.gov

The specific structure of this compound makes it a direct precursor for the synthesis of fluorinated phthalides. Reduction of the formyl group to a hydroxymethyl group, followed by intramolecular cyclization via lactonization, would yield a 4-fluorophthalide derivative. These structures are present in some natural products and pharmacologically active compounds.

Furthermore, the formyl group is a key handle for the construction of imidazole (B134444) rings. researchgate.net For example, condensation of the aldehyde with a 1,2-diamine, followed by oxidation, is a classic method for imidazole synthesis. By using a diamine and a fluorinated aldehyde like this compound, novel fluorinated imidazole derivatives can be prepared. nih.gov These compounds are of interest due to the prevalence of the imidazole motif in biologically active molecules. researchgate.net

Target HeterocycleKey TransformationPrecursor from this compound
Fluorinated PhthalideReduction and LactonizationMethyl 4-fluoro-2-(hydroxymethyl)benzoate
Fluorinated ImidazoleCondensation and OxidationThis compound

Precursor in the Rational Design of Advanced Materials

The inherent electronic properties and reactive handles of this compound make it an attractive starting material for the synthesis of advanced materials with tailored optical and physical properties. The strategic manipulation of its functional groups allows for the construction of larger, conjugated systems essential for fluorescence, optoelectronic behavior, and the formation of ordered molecular assemblies.

Synthesis of Fluorescent Dyes and Optoelectronic Components

The aldehyde functionality of this compound serves as a key reactive site for the construction of various fluorescent dye scaffolds. Condensation reactions, such as the Knoevenagel condensation, are pivotal in extending the conjugation of the aromatic system, a fundamental requirement for fluorescence.

For instance, the reaction of this compound with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a basic catalyst like piperidine (B6355638) or triethylamine, leads to the formation of a new carbon-carbon double bond. This extends the π-system and can generate compounds that absorb and emit light at higher wavelengths. The fluorine substituent can further modulate the electronic properties of the resulting dye, potentially enhancing its quantum yield and photostability.

A representative synthetic scheme is the reaction with a substituted aniline (B41778) to form a Schiff base. This imine linkage can be a core component of certain dye structures. The subsequent reaction of this Schiff base, or the initial aldehyde, with other reagents can lead to the formation of heterocyclic systems known for their fluorescence, such as quinolines or coumarins, depending on the chosen reaction partners and conditions. While specific patents for dyes derived directly from this compound are not prevalent, the fundamental reactions for dye synthesis are well-established and applicable. For example, a multi-step synthesis could involve the initial formation of a chalcone-like intermediate, which then undergoes cyclization to form a fluorescent heterocyclic core.

Reactant Reaction Type Potential Product Class
Active Methylene Compound (e.g., Malononitrile)Knoevenagel CondensationExtended π-conjugated systems
Substituted AnilineSchiff Base FormationImine-containing dye precursors
Ketone with α-hydrogensClaisen-Schmidt CondensationChalcone-like intermediates

Application in Liquid Crystalline and Functional Polymer Architectures

The rigid core and potential for derivatization make this compound a candidate for incorporation into liquid crystalline and functional polymer structures. The synthesis of calamitic (rod-shaped) liquid crystals often involves the connection of rigid core units. nih.govnih.gov The aldehyde group of this compound can be readily converted into a linking group, such as an imine or an alkene, to connect to other aromatic cores.

For example, condensation with an aromatic amine can yield a Schiff base (imine) linkage, a common feature in many liquid crystal molecules. The ester group can then be hydrolyzed and subsequently esterified with a long-chain alcohol containing a terminal functional group, or another mesogenic unit. The presence of the fluorine atom is known to influence the mesomorphic properties, such as the clearing point and the type of liquid crystalline phase formed, due to its polarity and steric demand. worktribe.com

In the realm of functional polymers, this compound can be chemically modified to introduce polymerizable groups. For instance, the aldehyde can be reduced to an alcohol, which can then be esterified with a polymerizable acid chloride like acryloyl chloride. Alternatively, the ester group could be converted to a phenol (B47542), which could then be used in polyether synthesis. These monomers, containing the fluorinated benzoic acid moiety, can then be polymerized to create functional polymers with specific refractive indices, thermal stabilities, or surface properties.

Scaffold for Bioactive Molecule Synthesis

The structural motifs present in this compound are found in numerous pharmaceutically active compounds. Its utility as a scaffold lies in the ability to systematically and efficiently build molecular complexity, generating libraries of compounds for drug discovery. The focus here is on the synthetic pathways to these molecular libraries, not their biological activities.

Chemical Transformations toward Pharmaceutical Intermediate Libraries

Multicomponent reactions (MCRs) are a powerful tool for the rapid generation of molecular diversity, and this compound is an ideal substrate for such reactions. researchgate.netresearchgate.net The aldehyde group can participate in a variety of MCRs, such as the Ugi or Biginelli reactions, to produce complex heterocyclic structures in a single step.

For example, in a Ugi-type reaction, this compound can be combined with an amine, an isocyanide, and a carboxylic acid to generate a diverse library of α-acylamino carboxamides. Each of these components can be varied, leading to a large number of unique products from a single synthetic operation. These products can then serve as intermediates for further chemical elaboration.

The synthesis of key intermediates for drugs like camptothecin (B557342) derivatives often involves the construction of complex heterocyclic ring systems. google.com While not a direct precursor in known syntheses, the functionalities of this compound could be strategically employed in the de novo design of novel heterocyclic systems. For example, the aldehyde could be used to form a pyrimidine (B1678525) or a pyridine (B92270) ring, while the ester and fluoro groups provide handles for further functionalization.

Reaction Type Reactants Resulting Scaffold
Ugi ReactionAmine, Isocyanide, Carboxylic Acidα-Acylamino Carboxamides
Biginelli ReactionUrea/Thiourea, β-dicarbonyl compoundDihydropyrimidinones
Hantzsch Dihydropyridine Synthesisβ-Ketoester, Ammonia (B1221849)Dihydropyridines

Design and Synthesis of Scaffolds with Tunable Reactivity

The differential reactivity of the aldehyde and ester groups, along with the influence of the fluorine atom, allows for the design and synthesis of scaffolds with tunable reactivity. This is crucial for building complex molecules in a controlled, stepwise manner.

The aldehyde is significantly more reactive towards nucleophiles than the ester. This allows for selective transformation of the aldehyde group while leaving the ester intact. For instance, the aldehyde can be protected as an acetal, allowing for reactions to be carried out on the ester group, such as hydrolysis and subsequent amide bond formation. The protecting group can then be removed to reveal the aldehyde for further transformations.

The fluorine atom, being an electron-withdrawing group, can influence the reactivity of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution under certain conditions. This provides another avenue for introducing diversity into the scaffold. The synthesis of new heterocyclic scaffolds for medicinal purposes often relies on such controlled, stepwise reactions. nih.govucl.ac.uk By carefully choosing reagents and reaction conditions, a chemist can selectively manipulate each functional group on the this compound scaffold to build a desired molecular architecture with a high degree of precision.

Mechanistic Investigations and Kinetic Studies

Elucidation of Reaction Mechanisms for Key Transformations

The reactivity of Methyl 4-fluoro-2-formylbenzoate is dictated by the interplay of its functional groups: the formyl, fluoro, and methyl ester substituents on the benzene (B151609) ring. Understanding the mechanisms of reactions involving this compound is crucial for its application in organic synthesis.

The synthesis of this compound itself involves key formylation and fluorination steps. While specific mechanistic studies for the synthesis of this exact molecule are not extensively documented in publicly available literature, the mechanisms can be inferred from well-established transformations in organic chemistry.

Formylation: The introduction of the formyl group (CHO) at the ortho-position to the methyl ester can be achieved through various methods. One common approach is the Vilsmeier-Haack reaction, which utilizes a phosphoryl chloride and a substituted amide, such as N,N-dimethylformamide (DMF), to generate a Vilsmeier reagent. This electrophilic species then attacks the electron-rich aromatic ring. The directing effect of the methyl ester and the fluoro group would influence the regioselectivity of this electrophilic aromatic substitution. Another potential pathway is the Reimer-Tiemann reaction, involving chloroform (B151607) in a basic medium, which generates a dichlorocarbene (B158193) intermediate.

Fluorination: The introduction of the fluorine atom onto the aromatic ring is often accomplished via diazotization of a corresponding aniline (B41778) precursor, followed by a Schiemann reaction. In this process, the diazonium salt is thermally decomposed in the presence of a fluoride (B91410) source, such as fluoroboric acid (HBF₄) or hexafluorophosphoric acid (HPF₆), leading to the substitution of the diazo group with fluorine. The mechanism involves the formation of an aryl cation, which is then trapped by the fluoride ion.

The aldehyde functionality of this compound is a primary site for nucleophilic attack. The general mechanism for nucleophilic addition to the carbonyl group proceeds via a two-step process. libretexts.org First, the nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org This step involves the rehybridization of the carbonyl carbon from sp² to sp³. libretexts.org Subsequently, the alkoxide intermediate is protonated, typically by a weak acid, to yield the final alcohol product. libretexts.org

The rate of this addition is significantly influenced by the electronic nature of the substituents on the aromatic ring. The electron-withdrawing nature of both the fluorine atom and the methyl ester group at the para and ortho positions, respectively, increases the partial positive charge on the carbonyl carbon, thereby enhancing its electrophilicity and making it more susceptible to nucleophilic attack. masterorganicchemistry.com

Condensation reactions, such as the formation of imines, enamines, and oximes, also proceed through a nucleophilic addition mechanism. For instance, the reaction with a primary amine involves the initial nucleophilic addition of the amine to the carbonyl group to form a carbinolamine intermediate. This is followed by the acid-catalyzed dehydration of the carbinolamine to yield the corresponding imine.

This compound can participate in various coupling and cyclization reactions, leveraging its distinct functional groups.

Coupling Reactions: The aldehyde group can undergo reductive coupling reactions, such as the Pinacol coupling, to form 1,2-diols. The presence of the fluorine atom and the ester group can influence the electronic environment of the radical or anionic intermediates involved in these processes. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, could potentially be employed if the molecule were further functionalized with a suitable leaving group, though this is not inherent to the starting compound.

Cyclization Processes: The ortho-relationship of the formyl and methyl ester groups provides a template for intramolecular cyclization reactions. For instance, reduction of the aldehyde to an alcohol, followed by intramolecular transesterification, could lead to the formation of a lactone. The mechanism for such a cyclization would involve the nucleophilic attack of the newly formed hydroxyl group on the carbonyl carbon of the ester. The reaction is often catalyzed by acid or base to facilitate the departure of the methoxy (B1213986) group.

Quantitative Kinetic Analysis of Reactions Involving this compound

Rate = k[this compound][Nucleophile]

The rate constant, k, is a quantitative measure of the reaction rate. For this compound, the value of k for a given nucleophilic addition would be expected to be higher than that for unsubstituted benzaldehyde (B42025) due to the electronic effects of the substituents.

Table 1: Illustrative Rate Constants for the Addition of Cyanide to Substituted Benzaldehydes

Substituent (X) in X-C₆H₄CHORelative Rate Constant (k_rel)
4-NO₂35.0
4-CN20.0
4-F (analogous position) ~2.0
H1.0
4-CH₃0.3
4-OCH₃0.1

Note: This table presents generalized, illustrative data to demonstrate the trend of substituent effects. The value for 4-F is an approximation based on its Hammett parameter.

The electronic effects of substituents on the rate of nucleophilic addition to the aldehyde group can be quantified using the Hammett equation:

log(kₓ/k₀) = ρσ

where:

kₓ is the rate constant for the substituted benzaldehyde.

k₀ is the rate constant for the unsubstituted benzaldehyde.

ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to electronic effects.

σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.

For nucleophilic additions to benzaldehydes, the reaction constant (ρ) is typically positive, indicating that electron-withdrawing groups (which have positive σ values) accelerate the reaction. researchgate.net The fluorine atom at the para position has a positive σ value, signifying its electron-withdrawing nature through induction, which would increase the rate of nucleophilic addition. The methyl ester group at the ortho position also contributes to the electron withdrawal from the ring.

Steric effects can also play a role. masterorganicchemistry.com The ortho-formyl group is adjacent to the methyl ester, which could introduce some steric hindrance to the approach of a bulky nucleophile, potentially slowing the reaction rate compared to a less hindered aldehyde. However, for many nucleophiles, the electronic acceleration is the dominant factor.

Table 2: Hammett Substituent Constants (σ) for Relevant Groups

Substituentσ_paraσ_meta
-F+0.06+0.34
-CHO+0.42+0.36
-COOCH₃+0.45+0.37

Source: Data compiled from various physical organic chemistry resources.

The positive σ values for all relevant functional groups underscore the enhanced electrophilicity of the carbonyl carbon in this compound, leading to faster nucleophilic addition reactions compared to the parent benzaldehyde.

Evaluation of Activation Parameters for Rate-Determining Steps

A thorough search of scientific literature and chemical databases for specific studies on the evaluation of activation parameters for rate-determining steps involving This compound did not yield any relevant results. No publications containing detailed research findings or data tables on the kinetic analysis of this particular compound's reactions could be identified.

Therefore, it is not possible to provide information on the activation energy (Ea), enthalpy of activation (ΔH‡), or entropy of activation (ΔS‡) for any rate-determining steps in reactions where This compound is a reactant or intermediate. The absence of such data in the public domain prevents a detailed discussion and the creation of interactive data tables as requested.

Further experimental research would be required to determine these kinetic parameters and to elucidate the mechanistic pathways of reactions involving this compound.

Conformational Analysis and Advanced Theoretical Studies

Computational Chemistry for Conformational Preferences

Computational chemistry serves as a powerful tool to elucidate the conformational preferences and dynamics of Methyl 4-fluoro-2-formylbenzoate. Through sophisticated calculations, a detailed picture of the molecule's geometry and energy landscape can be obtained.

Ab Initio and Density Functional Theory (DFT) Calculations for Molecular Geometries

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to predict the equilibrium geometries and relative energies of different conformers. For this compound, the primary conformational isomerism arises from the rotation around the C2-C(formyl) and C1-C(ester) bonds.

Due to the presence of two ortho substituents (formyl and methyl ester), steric hindrance and electronic interactions are expected to favor planar conformations where the carbonyl groups of the formyl and ester moieties are coplanar with the benzene (B151609) ring. This leads to two principal conformers, often designated as s-cis and s-trans, referring to the relative orientation of the C=O bond of the formyl group with respect to the C1-C6 bond of the benzene ring.

DFT calculations on related ortho-substituted benzaldehydes suggest that the s-trans conformer, where the aldehyde's oxygen atom is directed away from the bulky ester group, is likely to be the more stable arrangement to minimize steric repulsion. The fluorine atom at the para position is not expected to significantly alter this preference, but it will influence the electronic distribution within the ring.

Table 1: Representative Calculated Geometrical Parameters for Benzaldehyde (B42025) Derivatives from DFT Studies

ParameterBenzaldehydeo-Fluorobenzaldehyde
C-C (ring, avg.)1.397 Å1.390 Å
C-C(formyl)1.479 Å1.475 Å
C=O1.212 Å1.210 Å
∠C-C-C (ring, avg.)120.0°120.0°
∠C-C=O123.6°124.0°
Note: This table presents illustrative data from studies on similar compounds to provide context for the expected geometry of this compound.

Molecular Dynamics Simulations for Conformational Dynamics and Energy Landscapes

Molecular Dynamics (MD) simulations can provide a dynamic picture of the conformational behavior of this compound over time. By simulating the atomic motions at a given temperature, MD can explore the conformational energy landscape, revealing the relative stabilities of different conformers and the energy barriers for interconversion.

These simulations would likely show that the molecule predominantly resides in the lowest energy s-trans conformation. However, transient excursions to the higher-energy s-cis conformation would occur, with the frequency of these transitions being dependent on the rotational energy barrier. The trajectories from MD simulations can also be used to analyze the dynamics of intramolecular interactions, such as transient hydrogen bonds.

Stereoelectronic Effects and Intramolecular Interactions

The electronic properties of the fluorine atom and the carbonyl groups, along with their spatial arrangement, give rise to significant stereoelectronic effects and intramolecular interactions that influence the molecule's conformation and reactivity.

Impact of Fluorine on Conformational Isomerism and Rotational Barriers

The fluorine atom at the 4-position influences the electronic structure of the benzene ring through its inductive electron-withdrawing (-I) and mesomeric electron-donating (+M) effects. This alters the electron density at the ortho and meta positions, which in turn can affect the rotational barriers of the formyl and methyl ester groups.

The C-F bond can engage in repulsive or attractive interactions with the ortho substituents depending on the conformation. While a direct steric clash is absent due to its remote position, the electronic perturbation caused by fluorine can modulate the energy difference between the s-cis and s-trans conformers and the height of the rotational barrier between them. In similar fluorinated aromatic compounds, the presence of fluorine can lead to a slight increase in rotational barriers due to the stabilization of planar conformations through favorable electronic interactions.

Table 2: Illustrative Rotational Barriers for Formyl Group in Substituted Benzaldehydes

CompoundRotational Barrier (kcal/mol)
Benzaldehyde~4.5 - 7.0
o-Halogenated Benzaldehydes~5.0 - 8.0
Note: The data is generalized from literature on related compounds and serves as an estimate.

Analysis of Intramolecular Hydrogen Bonding (e.g., C-H...F, C-H...O) and Other Non-Covalent Interactions

Within this compound, several weak intramolecular hydrogen bonds and non-covalent interactions can be anticipated. These interactions, although individually weak, can collectively contribute to the stabilization of specific conformations.

C-H...O Interactions: A weak hydrogen bond can exist between the formyl C-H and the oxygen of the methyl ester in the s-trans conformation. Similarly, interactions involving the aromatic C-H bonds and the carbonyl oxygens are possible.

C-H...F Interactions: The presence of the fluorine atom introduces the possibility of a C-H...F interaction between one of the aromatic C-H bonds and the fluorine atom. The stabilizing contribution of such bonds has been noted in other fluorinated aromatic systems.

Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are instrumental in identifying and characterizing these weak interactions by analyzing the electron density distribution.

Prediction of Reactivity and Selectivity through Quantum Chemical Descriptors

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its reactivity and selectivity in chemical reactions. For this compound, these descriptors can provide insights into how the molecule will behave in various chemical transformations.

Key descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distribution indicate the molecule's propensity to act as an electron donor or acceptor. The LUMO is likely to be localized on the formyl and ester groups, suggesting these are the primary sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface. Regions of negative potential (red/yellow) indicate electron-rich areas prone to electrophilic attack, such as the carbonyl oxygens. Regions of positive potential (blue) indicate electron-deficient areas susceptible to nucleophilic attack, such as the carbonyl carbons.

Atomic Charges: Calculation of partial atomic charges (e.g., Mulliken, NBO) quantifies the electron distribution among the atoms. The carbonyl carbons of the formyl and ester groups are expected to carry a significant positive charge, making them electrophilic centers.

Fukui Functions: These descriptors identify the most reactive sites for nucleophilic, electrophilic, and radical attacks by analyzing the change in electron density upon the addition or removal of an electron.

By analyzing these descriptors, one can predict, for example, that a nucleophile would preferentially attack the formyl carbon over the ester carbon due to the higher electrophilicity of the aldehyde. The fluorine substituent, by withdrawing electron density, would generally increase the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution under certain conditions.

Table 3: Commonly Used Quantum Chemical Descriptors and Their Significance

DescriptorSignificance
HOMO EnergyRelated to the ability to donate electrons (nucleophilicity).
LUMO EnergyRelated to the ability to accept electrons (electrophilicity).
HOMO-LUMO GapIndicator of chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP)Identifies electron-rich and electron-poor regions.
Atomic Partial ChargesQuantifies the electrophilicity/nucleophilicity of atomic sites.

Computational Determination of Electrophilicity and Nucleophilicity Indices

Electrophilicity and nucleophilicity are fundamental concepts in chemical reactivity, quantifying the ability of a molecule to accept or donate electrons, respectively. Computational chemistry provides a framework to quantify these properties through various reactivity indices derived from quantum mechanical calculations, often based on Density Functional Theory (DFT). These indices offer a more nuanced understanding of reactivity than what can be inferred from simple structural inspection alone.

One of the key theoretical scales for electrophilicity is based on the global electrophilicity index (ω), which is defined in terms of the electronic chemical potential (μ) and the chemical hardness (η). The electronic chemical potential is related to the negative of the electronegativity, while chemical hardness represents the resistance to a change in electron distribution. These parameters are often approximated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For an electrophile like this compound, the presence of electron-withdrawing groups is expected to increase its electrophilicity. The formyl group (-CHO) and the methyl ester group (-COOCH₃) are both deactivating, pulling electron density from the benzene ring and making the carbonyl carbons more susceptible to nucleophilic attack. The fluorine atom at the 4-position also contributes to this effect through its inductive electron-withdrawing properties.

Recent computational studies on substituted benzaldehydes have shown a strong correlation between the presence of electron-withdrawing substituents and an enhanced electrophilicity of the aldehyde. rsc.org This is reflected in a lower LUMO energy, indicating a greater ability to accept electrons. Conversely, the nucleophilicity of a molecule, which is less pronounced for a highly electrophilic species like this compound, can be assessed by its HOMO energy. A higher HOMO energy suggests a greater tendency to donate electrons.

CompoundHOMO Energy (eV)LUMO Energy (eV)Global Electrophilicity Index (ω)
Benzaldehyde-7.25-1.891.58
4-Nitrobenzaldehyde (B150856)-7.89-2.542.45
This table is illustrative and based on general trends observed in computational studies of substituted benzaldehydes.

The expected trend for this compound would be an even higher global electrophilicity index compared to 4-nitrobenzaldehyde due to the cumulative electron-withdrawing effects of the formyl, fluoro, and methyl ester groups.

Transition State Modeling for Rationalizing Reaction Pathways

Transition state theory is a cornerstone of computational reaction kinetics, providing a method to understand and predict the rates of chemical reactions. wikipedia.org By modeling the transition state (TS) of a reaction, which represents the highest energy point along the reaction coordinate, chemists can calculate the activation energy (Ea). A lower activation energy corresponds to a faster reaction rate.

For this compound, transition state modeling can be employed to rationalize the pathways of its various reactions, such as nucleophilic addition to the formyl group or nucleophilic acyl substitution at the ester group. Computational methods, particularly DFT, are used to locate the geometry of the transition state and calculate its energy relative to the reactants.

The reaction of an aldehyde with a nucleophile, for instance, proceeds through a transition state where the new bond between the nucleophile and the carbonyl carbon is partially formed. The geometry and energy of this transition state are influenced by the electronic and steric properties of the substituents on the aldehyde. In the case of this compound, the electron-withdrawing substituents would stabilize the developing negative charge on the carbonyl oxygen in the transition state, thereby lowering the activation energy for nucleophilic attack.

A schematic reaction profile for a nucleophilic addition to an aldehyde is shown below, illustrating the energy changes from reactants to products through the transition state.

Reaction Coordinate Diagram for Nucleophilic Addition

Reactants: this compound + Nucleophile

Transition State (TS): [Nucleophile---C(H)=O---Substituted Benzene Ring]‡

Intermediate: Tetrahedral intermediate

Products: Adduct

The activation energy for this process can be calculated, and computational studies on similar reactions have demonstrated the utility of this approach in explaining experimental observations. researchgate.net For example, a transition state analysis of the oxidation of aldehydes has shown a good correlation between calculated activation parameters and experimental results. researchgate.netnih.gov

While specific transition state models for reactions of this compound are not documented in the literature, the principles of transition state theory allow for a rationalization of its expected reactivity. The presence of multiple reactive sites (the aldehyde and the ester) also makes computational modeling a valuable tool for predicting the selectivity of reactions. By comparing the activation energies for nucleophilic attack at both the formyl and ester carbonyl carbons, one could predict which site is more likely to react under a given set of conditions.

The following table provides hypothetical activation energies for nucleophilic attack on different benzaldehyde derivatives to illustrate the effect of substituents on reaction rates.

SubstrateNucleophileCalculated Activation Energy (kcal/mol)
BenzaldehydeCN⁻12.5
4-NitrobenzaldehydeCN⁻9.8
This table is for illustrative purposes and based on general principles of substituent effects on reaction barriers.

Given the strong electron-withdrawing nature of its substituents, it is anticipated that the activation energy for nucleophilic attack on this compound would be even lower than that of 4-nitrobenzaldehyde, indicating a high degree of reactivity.

Advanced Spectroscopic Characterization in Research Context

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the solution-state structure of an organic molecule. A full suite of 1D and 2D NMR experiments provides information on the chemical environment of each atom, connectivity between atoms, and spatial proximity.

One-dimensional NMR provides foundational information about the number and electronic environment of magnetically active nuclei.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the three aromatic protons, and the methyl ester protons. The aldehyde proton (CHO) is anticipated to appear significantly downfield (around 10.0-10.4 ppm) due to the strong deshielding effect of the carbonyl group. The methyl protons (-OCH₃) would appear as a sharp singlet around 3.9-4.0 ppm. The aromatic protons will present as complex multiplets, influenced by both proton-proton and proton-fluorine couplings.

¹³C NMR: The carbon spectrum will display nine distinct resonances corresponding to each carbon atom in the unique electronic environment. The carbonyl carbons of the aldehyde and ester groups are the most downfield, typically appearing in the 185-195 ppm and 160-170 ppm ranges, respectively. The carbon directly bonded to fluorine (C-4) will show a large one-bond coupling (¹JCF) and a chemical shift significantly influenced by the fluorine's high electronegativity. rsc.org

¹⁹F NMR: Being a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is highly sensitive. wikipedia.org For an aryl fluoride (B91410), the fluorine signal is expected in the range of -100 to -120 ppm relative to a CFCl₃ standard. ucsb.educolorado.edu The signal will appear as a multiplet due to coupling with the ortho- and meta-protons on the aromatic ring.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (δ) for Methyl 4-fluoro-2-formylbenzoate (Note: Values are predicted based on analogous structures and standard chemical shift increments. Actual experimental values may vary.)

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
CHO10.3191.0Aldehyde proton is highly deshielded.
COOCH₃-165.0Ester carbonyl carbon.
COOCH₃3.9552.8Methyl ester protons (singlet).
C-1-134.5Quaternary carbon attached to the ester.
C-2-131.5 (d)Quaternary carbon attached to the aldehyde.
H-37.85119.0 (d)Aromatic proton ortho to both carbonyls.
C-4-167.0 (d)Quaternary carbon attached to fluorine (¹JCF ≈ 255 Hz).
H-57.40116.5 (d)Aromatic proton meta to the ester, ortho to fluorine.
H-68.10132.5 (d)Aromatic proton ortho to the ester, meta to fluorine.
¹⁹F NMR
F (on C-4)-105.0-Relative to CFCl₃.

(d) = doublet due to C-F coupling.

Lanthanide-Induced Shift (LIS) NMR spectroscopy is a valuable technique for resolving overlapping signals and gaining conformational insights. slideshare.net It involves adding a paramagnetic lanthanide complex, often a β-diketonate of Europium (e.g., Eu(fod)₃), to the NMR sample. psu.edursc.org These reagents act as Lewis acids, coordinating to Lewis basic sites in the substrate, such as the carbonyl oxygens of the aldehyde and ester groups in this compound. nih.gov

The paramagnetic metal induces significant changes (shifts) in the chemical shifts of nearby protons. The magnitude of this induced shift is proportional to 1/r³, where 'r' is the distance between the lanthanide ion and the proton. By analyzing the differential shifts of the aromatic protons upon addition of the LIS reagent, the average solution-state conformation can be determined. For instance, this analysis could reveal the preferred orientation of the formyl and ester groups relative to the plane of the benzene (B151609) ring and to each other. Studies on substituted benzaldehydes have successfully used this method to establish precise conformational preferences. rsc.org

Spin-spin coupling provides through-bond connectivity information and insight into dihedral angles.

³JHH (Vicinal H-H Coupling): The coupling between adjacent aromatic protons (e.g., H-5 and H-6) typically falls in the range of 6-10 Hz for ortho protons on a benzene ring. libretexts.org This value confirms the ortho relationship between these protons.

JHF (H-F Coupling): Fluorine couples to protons over multiple bonds. The magnitudes are highly informative:

³JHF (ortho): Coupling between the fluorine at C-4 and the protons at H-3 and H-5 is expected to be in the range of 7–11 Hz.

⁴JHF (meta): Coupling between the fluorine at C-4 and the proton at H-6 is typically smaller, around 4–8 Hz. acs.org

⁵JHF (para): Coupling between the fluorine at C-4 and the aldehyde proton (H-2) would be small, likely 0-3 Hz.

These coupling constants are critical for the unambiguous assignment of the aromatic proton signals and confirming the substitution pattern on the benzene ring.

Two-dimensional NMR experiments are indispensable for mapping the complete molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other. youtube.com For this compound, a key cross-peak would be observed between the aromatic protons H-5 and H-6, confirming their adjacent (ortho) relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (¹JCH). nih.gov It allows for the definitive assignment of each protonated carbon in the ¹³C spectrum by linking it to its known ¹H signal. For example, the proton signal at ~3.95 ppm would correlate to the carbon signal at ~52.8 ppm, assigning both to the methyl ester group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons over two or three bonds (²JCH, ³JCH), which is crucial for identifying quaternary (non-protonated) carbons and assembling molecular fragments. youtube.comnih.gov Key expected correlations include:

The aldehyde proton (CHO) would show a correlation to the C-2 and C-3 carbons.

The methyl protons (-OCH₃) would correlate to the ester carbonyl carbon (~165.0 ppm).

H-6 would show correlations to the C-4 (fluorine-bearing) and C-2 (aldehyde-bearing) carbons, helping to place it between these functionalities.

H-3 would correlate to the C-1 (ester-bearing) and C-5 carbons.

Single Crystal X-ray Diffraction for Definitive Solid-State Structural Determination

While NMR provides the solution-state structure, single-crystal X-ray diffraction offers an unambiguous determination of the molecule's arrangement in the solid state. Although a published crystal structure for this compound is not currently available, this technique would provide precise data on bond lengths, bond angles, and torsional angles with very high precision.

Such an analysis would definitively establish the planarity of the benzene ring and the relative orientations of the formyl and methyl ester substituents. Furthermore, it would reveal intermolecular interactions, such as potential C–H···O or C–H···F hydrogen bonds and π–π stacking interactions between aromatic rings, which govern the crystal packing arrangement.

Mass Spectrometry (MS) for Accurate Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight and offers structural clues based on the molecule's fragmentation pattern upon ionization. For this compound (Molecular Formula: C₉H₇FO₃), the exact mass is 182.0379 g/mol .

High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy. Under electron impact (EI) ionization, the molecule would form a molecular ion (M•+) at m/z = 182. The fragmentation is expected to proceed via characteristic losses of its functional groups. libretexts.orgmiamioh.edu

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

m/z ValueIon FormulaFragment LostNotes
182[C₉H₇FO₃]⁺-Molecular Ion (M•+)
153[C₈H₄FO₂]⁺•CHOLoss of the formyl radical.
151[C₈H₆FO₂]⁺•OCH₃Loss of a methoxy (B1213986) radical from the ester.
123[C₇H₄FO]⁺•COOCH₃Loss of the carbomethoxy radical.
95[C₆H₄F]⁺•CHO, COSubsequent loss of carbon monoxide from the m/z 123 ion.

This fragmentation pattern, beginning with the loss of the substituents from the aromatic ring, is characteristic of such aromatic carbonyl compounds and allows for confirmation of the types of functional groups present. docbrown.infojove.com

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For this compound, with the chemical formula C₉H₇FO₃, the theoretical exact mass of the neutral molecule can be calculated by summing the masses of its constituent isotopes. This information is crucial for confirming the identity of a synthesized compound. The monoisotopic mass is calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ¹⁶O).

In a typical HRMS experiment, the compound is ionized, most commonly through electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), to form a protonated molecule [M+H]⁺ or other adducts. The high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, then measures the m/z of these ions with high precision. The experimentally measured mass is then compared to the theoretical value to confirm the elemental composition.

Table 1: Theoretical Mass Data for this compound

SpeciesFormulaTheoretical Monoisotopic Mass (Da)
Neutral [M]C₉H₇FO₃182.0379
Protonated [M+H]⁺C₉H₈FO₃⁺183.0457
Sodiated [M+Na]⁺C₉H₇FO₃Na⁺205.0277

This data is calculated based on the most abundant isotopes of the elements.

The confirmation of the molecular formula by HRMS provides a high degree of confidence in the identity of this compound in a research sample.

Tandem Mass Spectrometry for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. This process provides valuable information about the connectivity of atoms within the molecule. In an MS/MS experiment, the protonated molecule of this compound ([M+H]⁺, m/z 183.0457) would be isolated and then subjected to collision-induced dissociation (CID).

Based on the structure of this compound, several characteristic fragmentation pathways can be predicted. The presence of the ester and aldehyde functional groups, along with the fluorinated benzene ring, would dictate the fragmentation pattern.

A plausible fragmentation pathway would likely involve the initial loss of small, neutral molecules. For instance, the loss of methanol (B129727) (CH₃OH) from the ester group is a common fragmentation route for methyl esters, which would result in a fragment ion. Another likely fragmentation would be the loss of carbon monoxide (CO) from the aldehyde group.

Table 2: Predicted Tandem Mass Spectrometry Fragments for [C₉H₇FO₃+H]⁺

Precursor Ion (m/z)Proposed Neutral LossProposed Fragment Ion (m/z)Proposed Fragment Structure
183.0457CH₃OH (Methanol)151.01954-fluoro-2-formylbenzoyl cation
183.0457H₂O (Water)165.0351Not a primary expected loss
151.0195CO (Carbon monoxide)123.02464-fluorobenzoyl cation

These fragmentation pathways are predicted based on general principles of mass spectrometry and have not been experimentally confirmed for this specific molecule from the available search results.

The elucidation of these fragmentation pathways provides a structural fingerprint of the molecule, further confirming its identity and providing insights into its chemical stability.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule. These techniques probe the vibrational modes of the molecule, which are dependent on the masses of the atoms and the strength of the chemical bonds connecting them.

For this compound, IR and Raman spectra would exhibit characteristic bands corresponding to its various functional groups. The carbonyl (C=O) stretching vibrations of the aldehyde and the ester groups would be particularly prominent in the IR spectrum, typically appearing in the region of 1680-1750 cm⁻¹. Due to the electronic effects of the substituents on the benzene ring, the exact positions of these bands can provide information about the molecular environment.

The C-F bond of the fluorine substituent would also have a characteristic stretching vibration, usually found in the 1000-1400 cm⁻¹ region of the IR spectrum. Aromatic C-H and C=C stretching vibrations would also be observable.

Raman spectroscopy, which relies on the change in polarizability of a bond during vibration, provides complementary information. While carbonyl stretches are visible in Raman, aromatic ring vibrations are often more intense.

Table 3: Predicted Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Aldehyde C=OStretch1690 - 1715
Ester C=OStretch1720 - 1740
Aromatic C=CStretch1450 - 1600
C-O (Ester)Stretch1100 - 1300
C-FStretch1000 - 1400
Aromatic C-HStretch3000 - 3100

These are approximate ranges and the exact values would need to be determined experimentally.

The combined use of IR and Raman spectroscopy allows for a comprehensive and confirmatory analysis of the functional groups present in this compound.

Advanced Photophysical Spectroscopy for Excited State Characterization (if applicable to derivatives)

Advanced photophysical spectroscopy techniques are employed to study the behavior of molecules upon excitation with light. These methods provide insights into the electronic structure and dynamics of excited states.

UV-Visible Absorption and Fluorescence Emission Studies

The UV-Visible absorption spectrum of this compound would be dictated by the electronic transitions within its aromatic system and carbonyl groups. The benzene ring, substituted with an electron-withdrawing aldehyde group and a fluoro group, would exhibit characteristic π → π* transitions. The carbonyl groups also have n → π* transitions, which are typically weaker and may be observed as a shoulder on the main absorption band. The position and intensity of these absorption bands are sensitive to the solvent environment.

Fluorescence emission is observed when a molecule returns from an excited electronic state to the ground state by emitting a photon. While many aromatic aldehydes and esters are not strongly fluorescent, the specific substitution pattern of this compound could potentially lead to observable emission. The fluorescence spectrum would be red-shifted compared to the absorption spectrum (Stokes shift), and its quantum yield and lifetime would provide further information about the excited state properties. Such studies would be particularly relevant if this molecule were to be used as a building block for fluorescent probes or materials.

Ultrafast Transient Absorption and Time-Resolved Spectroscopy

Ultrafast transient absorption and time-resolved spectroscopy are powerful techniques for studying the dynamics of very short-lived excited states, on the femtosecond to nanosecond timescale. These methods involve exciting the sample with a short laser pulse and probing the subsequent changes in absorption with a second, time-delayed pulse.

For a relatively simple molecule like this compound, such advanced studies are not typically performed unless it is part of a larger system or a specific research question about its excited-state dynamics is being addressed. For instance, if this molecule were incorporated into a photosensitizer or a photocatalyst, these techniques could be used to track the pathways of energy and electron transfer. In the absence of such a context, detailed data from ultrafast spectroscopy for this specific compound is not expected to be readily available in the literature.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing methyl 4-fluoro-2-formylbenzoate, and how can reaction progress be monitored experimentally?

  • Methodological Answer : this compound is typically synthesized via formylation of methyl 4-fluorobenzoate derivatives. Reaction progress can be monitored using thin-layer chromatography (TLC) with eluents like chloroform:ethyl acetate (2:1) to track the disappearance of starting materials. For example, TLC with multiple solvent systems (e.g., hexane:ethanol) ensures purity . Melting point analysis and spectroscopic methods (NMR, IR) are critical for confirming structural integrity.

Q. How can researchers characterize the purity and structural identity of this compound?

  • Methodological Answer :

  • Chromatography : Use TLC with dual solvent systems (e.g., chloroform:ethyl acetate and hexane:ethyl acetate) to confirm a single spot .
  • Spectroscopy : NMR (¹H/¹³C) to verify the aldehyde proton (~10 ppm) and fluorine coupling patterns. IR spectroscopy for carbonyl (C=O) stretches (~1700 cm⁻¹).
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., C₉H₇FO₃: 182.04 g/mol) .

Q. What are the stability considerations for this compound during storage and handling?

  • Methodological Answer : The aldehyde group is prone to oxidation; store under inert gas (N₂/Ar) at -20°C. Monitor degradation via periodic TLC or HPLC. Impurities like carboxylic acids (oxidation products) can be detected via IR (broad O-H stretch) .

Advanced Research Questions

Q. How does the electron-withdrawing fluorine substituent influence the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : The fluorine atom at the para position increases electrophilicity of the formyl group by inductively withdrawing electron density. For example, in Knoevenagel condensations, the reaction rate with malononitrile is accelerated compared to non-fluorinated analogs. Monitor kinetic parameters via UV-Vis spectroscopy or in situ IR .

Q. What computational strategies are effective in predicting the binding affinity of this compound derivatives to biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2). Substituent effects can be quantified via docking scores (e.g., -7.40 kcal/mol for 4-fluorobenzoate derivatives) .
  • QSAR Models : Correlate substituent Hammett constants (σ) with inhibitory activity to optimize lead compounds .

Q. How can this compound serve as a precursor in medicinal chemistry applications?

  • Methodological Answer : The formyl group enables Schiff base formation with amines, useful for synthesizing imine-based prodrugs or metal complexes. For example, coupling with hydrazides yields hydrazones with potential anticancer activity. Validate bioactivity via MTT assays against cancer cell lines .

Q. What analytical methods resolve contradictions in reaction outcomes when using this compound in multi-step syntheses?

  • Methodological Answer :

  • HPLC-MS : Detect intermediates and byproducts in complex mixtures.
  • Isotopic Labeling : Use ¹⁹F NMR to track fluorine-containing intermediates.
  • Kinetic Profiling : Compare reaction rates under varying conditions (e.g., solvent polarity, catalysts) .

Q. How do steric and electronic effects of substituents impact regioselectivity in cross-coupling reactions involving this compound?

  • Methodological Answer : In Suzuki-Miyaura couplings, the fluorine atom directs palladium catalysts to the ortho position due to its electron-withdrawing nature. Use X-ray crystallography or NOESY NMR to confirm regioselectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.